![molecular formula C17H25NO B2683364 2-(Benzylamino)-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol CAS No. 1822841-63-3](/img/structure/B2683364.png)
2-(Benzylamino)-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol
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Overview
Description
The compound is a cyclohexanol derivative with a benzylamino and a prop-1-en-2-yl group attached. Cyclohexanol derivatives are a class of organic compounds containing a cyclohexane ring, one hydrogen of which is substituted by a hydroxyl group .
Synthesis Analysis
The synthesis of such compounds typically involves reactions like nucleophilic substitution, elimination, or addition reactions. The exact method would depend on the starting materials and the specific functional groups present in the compound .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of cyclohexanol derivatives can be quite diverse, depending on the other functional groups present in the molecule. They may undergo reactions typical of alcohols, amines, or alkenes .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined using various experimental techniques .Scientific Research Applications
Anticonvulsant Activity
Research has explored the anticonvulsant properties of compounds related to 2-(Benzylamino)-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol. One study focused on the anticonvulsant activity of enaminones, including derivatives of benzylamino cyclohexan-1-ol, showing that some analogs have significant activity against maximal electroshock seizures (MES) with minimized toxicity (Scott et al., 1993). Another research paper evaluated substituted vinylic benzamides as potential anticonvulsants, indicating notable anticonvulsant properties (Foster et al., 1999).
Synthesis and Chemical Properties
Studies have also focused on the chemical synthesis and properties of compounds similar to 2-(Benzylamino)-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol. For instance, the synthesis and stereoselective epoxidation in the asymmetric syntheses of dihydroconduramines were investigated, highlighting the compound's role in complex chemical syntheses (Pinto et al., 2017); (Pinto et al., 2018).
Cytokinin-Derived Kinase Inhibitors
Another area of research involves the study of cytokinin-derived cyclin-dependent kinase inhibitors, where compounds similar to 2-(Benzylamino)-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol, such as olomoucine, have demonstrated significant inhibitory effects on p34cdc2/cyclin B kinase, suggesting potential applications in antimitotic and antitumor drugs (Havlícek et al., 1997).
Antioxidant Activity
Research into derivatives of 2,6-diisobornylphenol, including those with a (benzylamino)methyl moiety, has revealed their antioxidant activities. These studies provide insights into the potential application of similar compounds in antioxidant-related fields (Buravlev et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(benzylamino)-1-methyl-4-prop-1-en-2-ylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-13(2)15-9-10-17(3,19)16(11-15)18-12-14-7-5-4-6-8-14/h4-8,15-16,18-19H,1,9-12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTOQJOOEKBQMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(C(C1)NCC2=CC=CC=C2)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol |
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